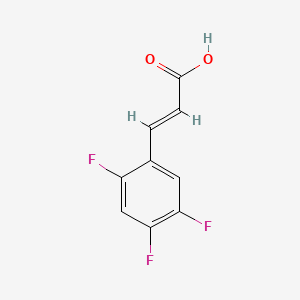

2,4,5-Trifluorocinnamic acid

Beschreibung

Contextualization within Fluorinated Aromatic Carboxylic Acids Research

Fluorinated aromatic carboxylic acids are a significant class of compounds in medicinal chemistry, agrochemicals, and materials science. The inclusion of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. hokudai.ac.jp This has led to extensive research into the synthesis and application of these compounds. hokudai.ac.jpukri.org

The development of novel synthetic methods for creating fluorinated aromatic carboxylic acids is an active area of research. hokudai.ac.jpukri.org For instance, researchers have developed methods for the regioselective synthesis of various fluorine-containing aromatic carboxylic acids from readily available aromatic compounds and carbon dioxide using organic electrolysis. hokudai.ac.jp Another approach involves the decarboxylative fluorination of aromatic carboxylic acids to produce fluorinated aromatic compounds. ukri.org The esterification of fluorinated aromatic carboxylic acids is also a key area of study, with applications in enhancing detection limits for these compounds in various matrices. rsc.orgnih.gov

Significance of Cinnamic Acid Scaffolds in Advanced Chemical Science

The cinnamic acid scaffold is a versatile building block in the design and synthesis of biologically active molecules. beilstein-journals.orgnih.govresearchgate.net Its derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. beilstein-journals.orgnih.govnih.govmdpi.com The presence of a phenyl ring, an alkene double bond, and a carboxylic acid group allows for various structural modifications, enabling the fine-tuning of their biological efficacy. beilstein-journals.orgnih.gov

The inherent reactivity of the cinnamic acid structure allows for a multitude of chemical transformations, such as esterification, amidation, and modifications to the aromatic ring. beilstein-journals.orgrsc.org These modifications can enhance properties like lipophilicity, which can in turn improve the absorption, distribution, metabolism, and excretion (ADME) profile of the resulting compounds. rsc.orgresearchgate.net The versatility of the cinnamic acid scaffold has made it a focal point in drug discovery and development programs. researchgate.netrsc.org

Scope and Research Imperatives for 2,4,5-Trifluorocinnamic Acid

This compound serves as a key intermediate in the synthesis of various compounds with potential applications in pharmaceuticals and materials science. researchgate.netcymitquimica.com A notable application is its use as a precursor in the synthesis of D-(2,4,5-trifluorophenyl)alanine, a key component of the antidiabetic drug sitagliptin. researchgate.net

Current research focuses on developing efficient and environmentally friendly synthetic routes to this compound and its derivatives. researchgate.net Biocatalytic approaches, for example, are being explored for the synthesis of optically pure D-(2,4,5-trifluorophenyl)alanine from this compound. researchgate.net The unique substitution pattern of the fluorine atoms in this compound influences its chemical reactivity and biological activity, making it a valuable subject for further investigation. cymitquimica.com

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | (2E)-3-(2,4,5-trifluorophenyl)-2-propenoic acid sigmaaldrich.com |

| CAS Number | 247170-17-8 sigmaaldrich.com |

| Molecular Formula | C9H5F3O2 sigmaaldrich.comuni.lu |

| Molecular Weight | 202.13 g/mol vulcanchem.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | 95% sigmaaldrich.com |

Eigenschaften

IUPAC Name |

(E)-3-(2,4,5-trifluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVQEUPEGKJFCW-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1F)F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420766 | |

| Record name | 2,4,5-Trifluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694511-56-3, 247170-17-8 | |

| Record name | (2E)-3-(2,4,5-Trifluorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694511-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trifluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

What spectroscopic and analytical techniques are recommended for characterizing 2,4,5-Trifluorocinnamic Acid?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR):

- Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms functional groups, including carboxylic acid O-H (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (C₈H₅F₃O₂, theoretical [M-H]⁻ at m/z 189.03) and fragmentation patterns .

- X-ray Crystallography: Determines crystal structure and confirms stereochemistry if crystallized .

What safety protocols are critical when handling this compound?

Answer:

The compound has GHS hazard codes H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation) . Key precautions:

- Use fume hoods and PPE (gloves, goggles, lab coats).

- Avoid inhalation; employ dust-control measures during weighing.

- Store in airtight containers away from oxidizers.

- Emergency procedures: Rinse eyes/skin with water for 15 minutes if exposed .

How does fluorination at the 2,4,5-positions influence the compound’s solubility and stability?

Answer:

- Solubility: The trifluorophenyl group increases hydrophobicity. Optimal dissolution requires polar aprotic solvents (e.g., DMSO, acetonitrile) .

- Stability: Fluorine’s electron-withdrawing effect enhances resistance to hydrolysis but may increase photodegradation risk. Store in amber vials at ≤4°C .

How can researchers design experiments to compare the bioactivity of this compound with structural analogs like 2,4-D or 2,4,5-T?

Answer:

- Bioassay Design: Use plant growth inhibition assays (e.g., Arabidopsis root elongation) to test auxin-like herbicidal activity, mirroring methods for 2,4-D/2,4,5-T .

- Dose-Response Analysis: Compare EC₅₀ values across analogs.

- Mechanistic Studies: Employ radiolabeled compounds to track uptake/metabolism in plant tissues .

What computational approaches predict the electronic properties and reactivity of this compound?

Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites influenced by fluorine substitution .

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., plant auxin receptors) to explain structure-activity relationships .

- Hammett Constants: Correlate fluorine’s meta-directing effects with reaction rates in cross-coupling reactions .

How should researchers address contradictions in HPLC or GC-MS data for this compound in complex mixtures?

Answer:

- Method Optimization: Adjust mobile phase pH (e.g., 1% trifluoroacetic acid in water/acetonitrile) to improve peak resolution .

- Spike-and-Recovery Tests: Validate recovery rates (>90%) in matrices like soil or plant extracts .

- Tandem MS (LC-MS/MS): Differentiate the compound from co-eluting degradants (e.g., trifluorophenylacetic acid) using unique fragmentation ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.